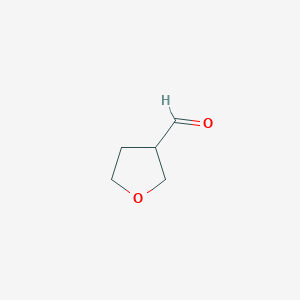

Tetrahydrofuran-3-carbaldehyde

Description

Properties

IUPAC Name |

oxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUBXIVOZXWGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888563 | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79710-86-4 | |

| Record name | Tetrahydro-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79710-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079710864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furancarboxaldehyde, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydrofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde: Properties, Reactivity, and Applications in Modern Synthesis

This guide provides an in-depth exploration of Tetrahydrofuran-3-carbaldehyde (THF-CHO), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its reactivity, the rationale for specific experimental protocols, and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical landscape.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound, with its stereocenter and bifunctional nature (an aldehyde and a cyclic ether), represents a highly valuable chiral synthon. The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its presence is not merely incidental; the oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can enforce specific spatial arrangements of substituents, which is critical for molecular recognition at biological targets.[3] The aldehyde group provides a versatile handle for a wide array of chemical transformations, allowing for chain extension and the introduction of further complexity. This combination makes THF-CHO an indispensable tool for researchers aiming to construct novel chemical entities with tailored biological activity.[4][5]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is typically supplied as a 50 wt. % solution in water, which influences some of its bulk properties like boiling point.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₂ | [4][6][7] |

| Molecular Weight | 100.12 g/mol | [6] |

| CAS Number | 79710-86-4 | [4] |

| IUPAC Name | oxolane-3-carbaldehyde | [6] |

| Boiling Point | 99 °C (for 50% aq. solution) | [4] |

| Density | 1.106 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.416 | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| SMILES | O=CC1CCOC1 |

Spectroscopic Signatures

While full spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure:

-

¹H NMR: The spectrum would be characterized by a distinct downfield singlet or doublet for the aldehydic proton (CHO) typically in the range of δ 9.5-10.0 ppm. The protons on the tetrahydrofuran ring would appear as complex multiplets in the upfield region (δ 1.5-4.5 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The carbons of the THF ring would be found in the δ 25-70 ppm range.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde would be prominent around 1720-1740 cm⁻¹. C-O-C stretching vibrations of the ether would appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 100. Common fragmentation patterns would involve the loss of the formyl group (-CHO) or cleavage of the THF ring.

Synthesis: Controlled Oxidation of the Precursor Alcohol

The most direct and common synthesis of this compound involves the controlled oxidation of the corresponding primary alcohol, (tetrahydrofuran-3-yl)methanol. The primary challenge in this synthesis is preventing over-oxidation to the carboxylic acid. This necessitates the use of mild and selective oxidizing agents.

Rationale for Reagent Selection:

The choice of an oxidant is critical. Strong oxidants like potassium permanganate or chromic acid would readily lead to the formation of tetrahydrofuran-3-carboxylic acid. Therefore, modern synthetic protocols favor milder systems. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) or sodium hypochlorite, is highly effective. TEMPO acts as a catalyst to form a more reactive N-oxoammonium salt, which is the active oxidant. This system operates under mild conditions, typically at low temperatures (-5 to 0 °C), minimizing side reactions and ensuring high yields of the desired aldehyde.[8]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is a representative methodology based on established chemical principles for selective alcohol oxidation.[8]

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge (tetrahydrofuran-3-yl)methanol (1 eq.) and a suitable solvent such as ethyl acetate or dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

-

Cooling: Cool the solution to -5 °C using an ice-salt bath.

-

Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA) (1 eq.) in one portion. The mixture is stirred for 10 minutes.

-

Catalyst Addition: A solution of TEMPO (0.01 eq.) in the reaction solvent is added dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed (typically 1-2 hours).

-

Workup: Upon completion, the reaction mixture is filtered to remove solid byproducts. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Caption: Workflow for the synthesis of THF-CHO.

Chemical Reactivity: A Duality of Function

The synthetic utility of THF-CHO stems from the distinct reactivity of its two functional groups: the aldehyde and the tetrahydrofuran ring.

Caption: Key reactive pathways of THF-CHO.

Reactions of the Aldehyde Group

The electrophilic aldehyde is the primary site of reactivity, undergoing a host of classical transformations:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid using standard reagents like Jones reagent or Tollens' reagent.

-

Reduction: Selective reduction to (tetrahydrofuran-3-yl)methanol is readily achieved with mild hydride reagents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: It serves as an excellent electrophile for Grignard reagents, organolithium compounds, and cyanide, leading to secondary alcohols or cyanohydrins.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.

-

Reductive Amination: This is a cornerstone reaction in drug development. THF-CHO reacts with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ (e.g., by sodium triacetoxyborohydride, NaBH(OAc)₃) to yield substituted amines. This reaction is fundamental for introducing the THF moiety into amine-containing drug scaffolds.

Reactivity of the Tetrahydrofuran Ring

The THF ring is generally stable under neutral, basic, and mild acidic conditions. However, under forcing conditions, it can participate in reactions:

-

Ring Opening: Strong protic acids or Lewis acids can protonate the ether oxygen, activating the ring towards nucleophilic attack and cleavage.[9] This reactivity is generally less exploited when the aldehyde is present due to the latter's higher reactivity.

-

Peroxide Formation: Like many ethers, the parent tetrahydrofuran can form explosive peroxides upon prolonged exposure to air and light.[10] While the aldehyde group may influence this tendency, appropriate precautions during storage and handling are paramount.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its application as a strategic building block for biologically active molecules. The THF ring is a privileged scaffold in medicinal chemistry, notably appearing in several FDA-approved drugs.[2]

-

HIV Protease Inhibitors: The bis-tetrahydrofuran (bis-THF) ligand is a critical component of the highly successful HIV protease inhibitor Darunavir.[2] The oxygen atoms of the THF rings form key hydrogen bonds within the enzyme's active site.[3] THF-CHO serves as a precursor for synthesizing such chiral THF-containing ligands.

-

MCHr1 Antagonists: It is explicitly cited as a reagent in the preparation of ortho-amino benzamides and nicotinamides that act as antagonists for the Melanin-concentrating hormone receptor 1 (MCHr1).[4][5] These antagonists are investigated for the therapeutic treatment of obesity. In this context, THF-CHO is typically used in a reductive amination step to couple the heterocyclic core to an amine-bearing fragment of the final molecule.

-

HIV Budding Antagonists: The compound is also used in the synthesis of antagonists targeting the Tsg101 protein, which is involved in the budding process of the HIV-1 virus, representing a novel therapeutic strategy for late-stage infection.[4][5]

-

Natural Product Synthesis: The THF motif is abundant in marine polyketides that exhibit promising biological activities.[11] Synthetic approaches to these complex molecules often rely on chiral building blocks like derivatives of THF-CHO to install the required stereocenters and heterocyclic rings.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Primary Hazards: It is classified as causing serious eye damage (H318) and may be harmful if swallowed (H302).[6] It is a mild eye irritant.[4][5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[12]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[10]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place, typically under refrigeration (2-8°C). As with all ethers, it is prudent to date the container upon opening and be mindful of the potential for peroxide formation over time.[10]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its value lies in the combination of a stable, biologically relevant heterocyclic ring and a highly reactive aldehyde functional group. This duality allows for its strategic incorporation into complex molecules, providing a reliable pathway to novel pharmaceutical agents and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage its full potential.

References

- 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568. PubChem. [Link]

- This compound. NIST WebBook. [Link]

- Process for the manufacture of 3-oxo-tetrahydrofuran.

- The Tetrahydrofuran Motif in Polyketide Marine Drugs. National Institutes of Health (NIH). [Link]

- Tetrahydrofuran (THF)-containing natural products and biological activities.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH). [Link]

- Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-3-carboxaldehyde CAS#: 79710-86-4 [m.chemicalbook.com]

- 5. Tetrahydrofuran-3-carboxaldehyde | 79710-86-4 [chemicalbook.com]

- 6. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 9. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tetrahydrofuran-3-carbaldehyde for Advanced Research and Drug Development

Introduction: Unveiling a Versatile Heterocyclic Building Block

Tetrahydrofuran-3-carbaldehyde (CAS No. 79710-86-4) is a pivotal heterocyclic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical synthesis and materials science.[1] Its unique structural motif, featuring a reactive aldehyde group appended to a stable tetrahydrofuran ring, renders it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. While the NIST WebBook has associated the CAS number 7681-84-7 with this compound, current major chemical suppliers and databases predominantly recognize 79710-86-4 as the correct identifier for the 3-isomer.[1][2]

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 79710-86-4 | [1] |

| Molecular Formula | C₅H₈O₂ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Commercially available as a solution, typically 50 wt. % in water. | [3] |

| Boiling Point | ~99 °C (for 50 wt. % solution in water) | |

| Density | ~1.106 g/mL at 25 °C (for 50 wt. % solution in water) |

Synthesis of this compound: A Practical Approach

The most direct and widely employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (Tetrahydrofuran-3-yl)methanol. Several modern oxidation protocols are amenable to this transformation, offering high yields and selectivity while avoiding harsh reaction conditions.

Conceptual Synthesis Pathway

Sources

- 1. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of a Core Heterocyclic Building Block

An In-Depth Technical Guide to the Synthesis of Tetrahydrofuran-3-carbaldehyde

This compound (also known as 3-formyltetrahydrofuran) is a pivotal heterocyclic intermediate in organic synthesis.[1][2] Its structural motif, featuring a reactive aldehyde group appended to the robust tetrahydrofuran (THF) ring, renders it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The THF moiety is a common substructure in a wide array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit diverse activities such as antitumor, antimicrobial, and antimalarial properties.[3] Consequently, robust and efficient synthetic pathways to access key intermediates like this compound are of paramount importance to researchers and drug development professionals.

This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, field-proven experimental protocols, and a comparative analysis of the primary methods.

Pathway 1: Regioselective Hydroformylation of Dihydrofurans

Hydroformylation, or the "oxo process," represents one of the most powerful and atom-economical industrial methods for converting alkenes into aldehydes.[4] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene using synthesis gas (a mixture of CO and H₂) and a transition metal catalyst.[4] For the synthesis of this compound, the strategic hydroformylation of dihydrofuran isomers is a highly effective approach.[5][6]

Mechanistic Rationale and Regiocontrol

The key to successfully synthesizing the 3-substituted isomer lies in controlling the regioselectivity of the hydroformylation reaction. The starting material of choice is typically 2,5-dihydrofuran. The reaction proceeds via a rhodium-based catalyst, which can be modified with various phosphine or phosphite ligands to steer the reaction towards the desired product.[5][7]

The catalytic cycle, illustrated below, involves several key steps. The choice of ligand is critical; bulky ligands can sterically hinder addition at the C2 position, thereby favoring the formation of the C3 aldehyde. Furthermore, reaction conditions such as temperature and pressure can be fine-tuned to optimize the yield and selectivity for this compound over its regioisomer, Tetrahydrofuran-2-carbaldehyde.[5] A notable advantage of this method is the potential for asymmetric hydroformylation to produce chiral aldehydes by using chiral ligands.[7]

Visualizing the Hydroformylation Pathway

Caption: Catalytic cycle for the rhodium-catalyzed hydroformylation of 2,5-dihydrofuran.

Experimental Protocol: Hydroformylation

The following protocol is a representative example based on methodologies described in the literature for the selective hydroformylation of 2,5-dihydrofuran.[5][8]

-

Catalyst Preparation: In a nitrogen-purged glovebox, a high-pressure autoclave is charged with the rhodium precursor (e.g., [Rh₂(μ-S(CH₂)₃NMe₂)₂(cod)₂]) and the appropriate phosphine or phosphite ligand (e.g., PPh₃) in a suitable solvent like toluene.[1][5]

-

Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to a syngas (CO/H₂) line.

-

Substrate Addition: 2,5-dihydrofuran, dissolved in toluene, is injected into the autoclave.[8]

-

Reaction Conditions: The reactor is pressurized with an equimolar mixture of carbon monoxide and hydrogen (e.g., to 40 bar) and heated to the desired temperature (e.g., 100°C).[5]

-

Monitoring and Workup: The reaction is monitored by gas chromatography (GC) for the consumption of the starting material and formation of the product. Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

Isolation: The product, 3-formyltetrahydrofuran, can be isolated from the reaction mixture through methods such as distillation or aqueous extraction to separate it from the catalyst and high-boiling by-products.[8]

Pathway 2: Oxidation of (Tetrahydrofuran-3-yl)methanol

A classical and highly reliable route to aldehydes is the controlled oxidation of primary alcohols. In this pathway, the precursor (Tetrahydrofuran-3-yl)methanol is oxidized to yield the target aldehyde. The synthesis of the starting alcohol itself is well-established, often proceeding via the acid-catalyzed dehydration of 1,2,4-trihydroxybutane.[9]

Rationale for Oxidant Selection

The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Several modern oxidation systems are suitable for this transformation, each with distinct advantages regarding selectivity, reaction conditions, and environmental impact.

-

Chromium-Based Reagents (e.g., PCC): Historically used, but their toxicity and the hazardous waste they generate limit their application in modern, sustainable chemistry.[10]

-

DMSO-Based Oxidations (e.g., Swern, Moffatt): These methods operate under mild conditions and generally provide high yields. However, they can produce malodorous by-products (dimethyl sulfide) and require cryogenic temperatures.

-

Dess-Martin Periodinane (DMP): A highly selective and mild reagent that allows for rapid oxidation at room temperature. Its primary drawback is its cost and potentially explosive nature under certain conditions.

-

TEMPO-Catalyzed Oxidation: This system uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is an environmentally friendlier and more cost-effective option for large-scale synthesis.[10]

Visualizing the Oxidation Workflow

Caption: General experimental workflow for the oxidation of (tetrahydrofuran-3-yl)methanol.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from standard procedures for TEMPO-catalyzed oxidations of primary alcohols.[10]

-

Reaction Setup: To a solution of (Tetrahydrofuran-3-yl)methanol (1 eq.) in a biphasic solvent system (e.g., dichloromethane/water) at 0°C, add TEMPO (0.01 eq.) and potassium bromide (0.1 eq.).

-

Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 eq.) dropwise while vigorously stirring, ensuring the temperature remains between 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure this compound.

Comparative Analysis of Synthesis Pathways

| Feature | Hydroformylation of 2,5-Dihydrofuran | Oxidation of (Tetrahydrofuran-3-yl)methanol |

| Starting Material | 2,5-Dihydrofuran | (Tetrahydrofuran-3-yl)methanol |

| Key Reagents | Synthesis gas (CO/H₂), Rhodium catalyst, Ligands | Oxidizing agent (e.g., TEMPO/NaOCl, DMP) |

| Atom Economy | High (all atoms from reactants are incorporated) | Moderate to Low (depends on oxidant) |

| Selectivity | Regioselectivity is a key challenge; requires optimization | Chemoselectivity is the main challenge (avoiding over-oxidation) |

| Reaction Conditions | High pressure (e.g., 40 bar), elevated temperature (e.g., 100°C)[5] | Mild (e.g., 0°C to room temperature), atmospheric pressure[10] |

| Advantages | Direct, atom-economical, potential for asymmetric synthesis[6][7] | Utilizes common lab transformations, reliable, multiple oxidant choices |

| Disadvantages | Requires specialized high-pressure equipment, expensive catalyst | Can generate stoichiometric waste, potential for over-oxidation |

Conclusion and Future Outlook

The synthesis of this compound is well-served by two primary, robust pathways: the hydroformylation of dihydrofurans and the oxidation of the corresponding alcohol. The hydroformylation route offers an elegant and atom-efficient solution, particularly attractive for industrial-scale production, with ongoing research focusing on developing more active and selective catalysts.[5][7] The oxidation pathway, conversely, provides versatility and is often more accessible for laboratory-scale synthesis, benefiting from a wide array of modern, mild, and selective oxidation reagents.

For drug development professionals, the choice of synthetic route will depend on factors such as scale, cost, available equipment, and, critically, stereochemical requirements. The development of highly enantioselective methods, such as asymmetric hydroformylation, will continue to be a key research area, enabling direct access to chiral building blocks essential for the synthesis of stereochemically pure active pharmaceutical ingredients.[7][11]

References

- Alper, H., et al. (1995). Low-pressure Selective Hydroformylation of 2,3- and 2,5-Dihydrofuran with a Rhodium Catalyst. RSC Publishing.

- Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2002). Rhodium Catalyzed Hydroformylation. Springer Science & Business Media.

- Lazzaroni, R., et al. (1999). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent 5,912,364A.

- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

- Zhang, W., et al. (2019). Preparation method of 3-aminomethyl tetrahydrofuran. Chinese Patent CN110407776B.

- Nozaki, K., et al. (2003). Highly enantioselective hydroformylation of dihydrofurans catalyzed by hybrid phosphine–phosphonite rhodium complexes. Angewandte Chemie International Edition.

- Arun, S., et al. (2003). Process for the preparation of 3-methyltetrahydrofuran. U.S. Patent 6,521,765B1.

- Showalter, H. D. H., et al. (2004). Process for the preparation of 3-methyltetrahydrofuran. European Patent EP 1431295 A1.

- Organic Chemistry Portal. Synthesis of tetrahydrofurans. Organic-Chemistry.org.

- Berlin, S., Ericsson, C., & Engman, L. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.

- Wang, Y., et al. (2013). Oxidation of Tetrahydrofuran. Progress in Chemistry.

- Stahly, G. P. (1981). Synthesis of tetrahydrofuran. U.S. Patent 4,261,901A.

- Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews.

- Hay, M. B., & Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate.

- Wang, Z., et al. (2015). Process for the manufacture of 3-oxo-tetrahydrofuran. U.S. Patent 9,399,629B2.

- Mąkosza, M., et al. (1998). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. ResearchGate.

- Fekete, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC.

- Wang, Y., et al. (2013). Oxidation of Tetrahydrofuran. ResearchGate.

- Wynberg, H., & Bantjes, A. (1958). 3-Hydroxytetrahydrofuran. Organic Syntheses, 38, 46.

- Clark, J. S. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH.

- Ausavasukhi, A., & Sooknoi, T. (2018). Oxidation of tetrahydrofuran to butyrolactone catalyzed by iron-containing clay. Green Chemistry.

- METTLER TOLEDO. Hydroformylation Process and Applications. Mettler Toledo Website.

- National Center for Biotechnology Information. (n.d.). 3-Furancarboxaldehyde, tetrahydro-. PubChem Compound Database.

- Ozawa, F., Kubo, A., & Hayashi, T. (1992). Catalytic asymmetric arylation of 2,3-dihydrofuran with aryl triflates. Journal of the American Chemical Society.

- Kumar, S., et al. (2020). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. PMC - NIH.

- Kim, J. H., et al. (2008). Efficient preparation method of 3-hydroxytetrahydrofuran. Korean Patent KR100877849B1.

Sources

- 1. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 2. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Low-pressure selective hydroformylation of 2,3- and 2,5-dihydrofuran with a rhodium catalyst. Unexpected influence of the auxiliary ligand tris(o-t-butylphenyl) phosphite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 11. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

Introduction: Elucidating the Molecular Identity of Tetrahydrofuran-3-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of Tetrahydrofuran-3-carbaldehyde

This compound (C₅H₈O₂), also known as oxolane-3-carbaldehyde, is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with an aldehyde functional group.[1][2] With a molecular weight of approximately 100.12 g/mol , this molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][3] Its utility in constructing more complex molecular architectures, such as melanin-concentrating hormone receptor 1 (MCHr1) antagonists for obesity treatment, necessitates unambiguous structural confirmation and purity assessment.[3]

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Each section includes a discussion of the underlying principles, detailed data interpretation, and a self-validating experimental protocol.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is fundamental to interpreting its spectroscopic data. The structure consists of two key components: the tetrahydrofuran (THF) ring and the carbaldehyde group. The numbering convention used throughout this guide for NMR assignments is illustrated below.

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Expertise: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This technique is exceptionally powerful for the rapid identification of functional groups. For this compound, we anticipate distinct signals for the aldehyde and the cyclic ether moieties.

Data Interpretation: The IR spectrum is dominated by two key features: the intense carbonyl (C=O) stretch of the aldehyde and the strong C-O-C stretch of the ether. The presence of two moderate C-H stretching bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ is a definitive indicator of an aldehyde group, distinguishing it from a ketone.[4]

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 2970 - 2850 | C-H Stretch | Alkane (THF Ring) | Strong |

| 2830 - 2800 | C-H Stretch | Aldehyde | Moderate |

| 2730 - 2700 | C-H Stretch (Fermi Doublet) | Aldehyde | Moderate |

| 1740 - 1720 | C=O Stretch | Saturated Aldehyde | Strong, Sharp |

| 1460 - 1440 | C-H Bend (Scissoring) | CH₂ | Moderate |

| 1150 - 1050 | C-O-C Stretch (Asymmetric) | Cyclic Ether | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR This protocol is designed for a neat liquid sample, which is the most direct and common method for this compound.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is critical as it subtracts atmospheric CO₂ and H₂O signals, ensuring that the final spectrum is solely from the sample.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle & Expertise: NMR spectroscopy provides the most detailed structural information. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). In a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies (chemical shifts) depending on their local electronic environment.

¹H NMR Spectroscopy

Data Interpretation: The proton NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). The aldehyde proton (H5) is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen, causing it to appear far downfield.[5]

| Assigned Proton | Estimated δ (ppm) | Multiplicity | Integration | Rationale |

| H5 (CHO) | 9.6 - 9.8 | Doublet (d) | 1H | Highly deshielded by C=O. Coupled to H3. |

| H1, H4 (α to O) | 3.7 - 4.0 | Multiplet (m) | 4H | Deshielded by adjacent ether oxygen. Complex splitting due to coupling with multiple non-equivalent protons. |

| H3 (CH-CHO) | 2.8 - 3.1 | Multiplet (m) | 1H | Deshielded by aldehyde group. Coupled to H2, H4, and H5 protons. |

| H2 (β to O) | 2.0 - 2.3 | Multiplet (m) | 2H | Least deshielded ring protons. Coupled to H1 and H3. |

¹³C NMR Spectroscopy

Data Interpretation: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. This compound has five distinct carbons. The carbonyl carbon is the most deshielded and appears furthest downfield.

| Assigned Carbon | Estimated δ (ppm) | Rationale |

| C5 (C=O) | 200 - 205 | Carbonyl carbon, highly deshielded. |

| C1, C4 (α to O) | 67 - 72 | Carbons adjacent to the electron-withdrawing ether oxygen. |

| C3 (CH-CHO) | 50 - 55 | Methine carbon, deshielded by the attached aldehyde group. |

| C2 (β to O) | 25 - 30 | Alkane-like carbon, least deshielded in the ring. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound into an NMR tube. Add ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Standard Addition: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Shimming: Place the tube in the NMR spectrometer. The instrument's magnetic field is then homogenized (shimmed) to ensure high resolution. This is a critical step for obtaining sharp, well-defined peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A longer acquisition time and relaxation delay are typically used.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Expertise: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, creating a positively charged molecular ion ([M]⁺•) and causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint.

Data Interpretation: The first piece of information is the molecular ion peak, which confirms the molecular weight of the compound (100.12 g/mol ). The fragmentation pattern provides corroborating structural evidence.[1][2]

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule will appear at m/z = 100.

-

Key Fragmentations:

-

α-Cleavage (Aldehyde): Loss of a hydrogen radical (•H) from the aldehyde group is a common fragmentation, leading to a strong peak at m/z = 99 (M-1).[6]

-

Loss of CHO: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical (•CHO), giving a peak at m/z = 71 (M-29).[6]

-

Ring Cleavage: α-cleavage adjacent to the ether oxygen is a characteristic fragmentation pathway for cyclic ethers. This can lead to various fragments, with a notable one being the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type mechanism, potentially leading to a fragment around m/z = 72.

-

| m/z | Possible Fragment Ion/Structure | Loss |

| 100 | [C₅H₈O₂]⁺• | Molecular Ion |

| 99 | [C₅H₇O₂]⁺ | •H |

| 71 | [C₄H₇O]⁺ | •CHO |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | C₃H₅O• or C₂H₅O• |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal platform as the gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The compound separates based on its boiling point and interactions with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the MS ion source (typically an EI source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: The software generates a chromatogram (detector response vs. time) and a mass spectrum for the peak corresponding to this compound.

Caption: Workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

-

IR confirms the presence of the essential C=O and C-O-C functional groups.

-

MS establishes the correct molecular weight (m/z 100) and shows fragmentation patterns consistent with both an aldehyde and a cyclic ether.

-

¹³C NMR verifies the presence of five unique carbon atoms, including the characteristic downfield carbonyl signal.

-

¹H NMR provides the final, definitive blueprint, mapping the precise connectivity and spatial relationships of all eight protons in the molecule.

Together, these spectroscopic datasets provide an unambiguous, self-validating confirmation of the structure and identity of this compound, ensuring its quality and suitability for high-stakes applications in research and development.

Caption: Integrated spectroscopic data confirming the structure.

References

- Tsao, W.-X., et al. (2022). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." National Institutes of Health.

- Tsao, W.-X., et al. (2022). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." MDPI.

- PubChem. "3-Furancarboxaldehyde, tetrahydro-." National Center for Biotechnology Information.

- Kao, T.-H., et al. (2022). "Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry." ACS Publications.

- Chemistry LibreTexts. (2023). "19.14 Spectroscopy of Aldehydes and Ketones.

- NIST. "this compound." NIST Chemistry WebBook.

- UCLA Chemistry. "IR Spectroscopy Tutorial: Aldehydes." University of California, Los Angeles.

- Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns.

- Linder, M., & Zeller, M. (2021). "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." MDPI.

Sources

- 1. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Tetrahydrofuran-3-carboxaldehyde | 79710-86-4 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tetrahydrofuran-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tetrahydrofuran-3-carbaldehyde (also known as oxolane-3-carbaldehyde).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, a predicted spectral analysis with detailed peak assignments, and a robust experimental protocol for acquiring high-quality data. By explaining the causality behind spectral features and experimental choices, this guide serves as a practical resource for the structural elucidation and quality control of this important heterocyclic building block.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound widely utilized as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a stable ether linkage within a five-membered ring, makes it a versatile precursor for a diverse range of more complex molecules. In the pharmaceutical industry, the tetrahydrofuran moiety is a common scaffold in many drug candidates due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. A thorough understanding of its spectroscopic signature is therefore paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. ¹H NMR spectroscopy stands as the primary analytical tool for these purposes, offering detailed insights into the molecular structure.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Due to the absence of a publicly available, assigned ¹H NMR spectrum for this compound, we will construct a detailed prediction based on fundamental NMR principles and established chemical shift data for analogous structures. The key aspects of ¹H NMR spectroscopy that inform this prediction are chemical shift (δ), spin-spin coupling (J), integration, and multiplicity.[2]

Molecular Structure and Proton Environments:

The structure of this compound (C₅H₈O₂) dictates the number and type of proton signals we expect to observe. The molecule has a chiral center at the C3 position, which introduces diastereotopicity for the protons on the C2 and C4 carbons. This means that even though these are methylene groups, the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts and will couple to each other.

Based on the structure, we can identify six distinct proton environments:

-

H1 (Aldehyde Proton): The proton directly attached to the carbonyl carbon.

-

H3 (Methine Proton): The proton on the C3 carbon, which is bonded to the aldehyde group.

-

H2a and H2b (Methylene Protons): The two diastereotopic protons on the C2 carbon, adjacent to the ether oxygen.

-

H4a and H4b (Methylene Protons): The two diastereotopic protons on the C4 carbon.

-

H5a and H5b (Methylene Protons): The two protons on the C5 carbon, adjacent to the ether oxygen. Due to the proximity to the chiral center, these protons are also expected to be diastereotopic.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is summarized in the table below, followed by a detailed explanation of each signal.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H1 | 9.5 - 9.8 | Doublet (d) | ~2-3 | 1H |

| H3 | 3.0 - 3.4 | Multiplet (m) | - | 1H |

| H5a, H5b | 3.8 - 4.2 | Multiplet (m) | - | 2H |

| H2a, H2b | 3.6 - 4.0 | Multiplet (m) | - | 2H |

| H4a, H4b | 2.0 - 2.4 | Multiplet (m) | - | 2H |

Detailed Peak Assignments and Rationale:

-

H1 (Aldehyde Proton, δ 9.5 - 9.8 ppm): Protons attached to a carbonyl group of an aldehyde are highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield chemical shift in the range of 9-10 ppm.[1] The aldehyde proton (H1) is coupled to the methine proton (H3), which will result in a doublet multiplicity with a small coupling constant (typically 2-3 Hz).

-

H3 (Methine Proton, δ 3.0 - 3.4 ppm): This proton is situated on the carbon bearing the aldehyde group. Its chemical shift is influenced by the electron-withdrawing aldehyde group, shifting it downfield. It is coupled to the aldehyde proton (H1) and the two diastereotopic protons on the adjacent C2 and C4 carbons, leading to a complex multiplet.

-

H5a, H5b and H2a, H2b (Methylene Protons adjacent to Oxygen, δ 3.6 - 4.2 ppm): The protons on the carbons adjacent to the ether oxygen (C2 and C5) are deshielded by the electronegative oxygen atom and are expected to appear in the 3.5-4.5 ppm region. Due to the chiral center at C3, the protons on C2 (H2a, H2b) and C5 (H5a, H5b) are diastereotopic. This non-equivalence will result in separate signals for each proton, and they will exhibit geminal coupling to each other and vicinal coupling to the protons on the adjacent carbons. This will lead to complex multiplets for these four protons.

-

H4a, H4b (Methylene Protons, δ 2.0 - 2.4 ppm): These protons are on the C4 carbon, which is further from the deshielding aldehyde group but still part of the tetrahydrofuran ring. Their chemical environment is similar to that of the protons at the C3 and C4 positions in unsubstituted tetrahydrofuran, which resonate around 1.8-1.9 ppm. The presence of the adjacent chiral center and the aldehyde group will shift them slightly downfield into the 2.0-2.4 ppm range. These protons will be coupled to the methine proton (H3) and the protons on the C5 carbon, resulting in a complex multiplet.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the sample has limited solubility, other solvents such as deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion and resolution of the complex multiplets.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (zg or equivalent).

-

Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

Number of Scans (NS): 8-16 scans should be sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure all signals, including the aldehyde proton, are captured.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for acquiring the ¹H NMR spectrum of this compound.

Figure 1. Experimental workflow for ¹H NMR analysis.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton signals, especially the complex multiplets arising from the diastereotopic protons, advanced 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify which protons are adjacent to each other in the molecule. For instance, a cross-peak between the aldehyde proton (H1) and the methine proton (H3) would confirm their coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This is invaluable for assigning the proton signals based on the more dispersed ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the overall connectivity of the molecule.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of a chiral center leading to diastereotopicity. A thorough understanding of chemical shift principles and spin-spin coupling allows for a detailed prediction of the spectrum, which is an essential first step in its analysis. By following the robust experimental protocol outlined in this guide and employing advanced 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for scientists working with this compound, ensuring accurate and reliable analytical results.

References

- PubChem. (n.d.). 3-Furancarboxaldehyde, tetrahydro-. National Center for Biotechnology Information.

- LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.

- OpenOChem. (n.d.). Interpreting ¹H NMR Spectra.

- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Harvard University.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of Tetrahydrofuran-3-carbaldehyde

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of tetrahydrofuran-3-carbaldehyde. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data presentation to offer a detailed methodological framework grounded in fundamental principles. We will delve into the theoretical basis for predicting the spectrum, present a robust experimental protocol for data acquisition, and provide a logical, evidence-based workflow for spectral interpretation. The causality behind experimental choices, the use of advanced techniques like DEPT for unambiguous assignment, and the integration of authoritative references are central to this guide, ensuring a trustworthy and expert-level resource for structural elucidation.

Introduction: The Compound and the Technique

1.1 The Structural Significance of this compound

This compound (C₅H₈O₂) is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with an aldehyde functional group at the 3-position.[1] This structure combines the chemical properties of both an ether and an aldehyde, making it a valuable and versatile chiral building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex natural products. Accurate structural verification is paramount, and ¹³C NMR spectroscopy stands as a primary tool for this purpose.

1.2 The Power of ¹³C NMR in Structural Elucidation

Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule.[2] For a molecule like this compound, this technique is indispensable for:

-

Confirming the number of unique carbon environments.

-

Identifying the nature of each carbon (alkane, ether-linked, carbonyl).

-

Verifying the successful outcome of a synthetic step.

This guide will demonstrate how to leverage ¹³C NMR to build a complete and confident structural picture of the title compound.

Theoretical Framework and Spectral Prediction

2.1 Molecular Symmetry and Expected Signals

An initial analysis of the molecule's structure is key to predicting the number of expected signals. This compound possesses a chiral center at the C3 carbon. This lack of a plane of symmetry renders all five carbon atoms chemically non-equivalent.[3] Therefore, we anticipate observing five distinct signals in the proton-decoupled ¹³C NMR spectrum.

Diagram 1: Structure and Carbon Numbering

Caption: Numbering scheme for this compound.

2.2 Predicting Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its electronic environment. Based on established ranges for common functional groups, we can predict the approximate location of each of the five signals.[4][5][6]

-

Aldehyde Carbonyl (C1): The C=O carbon of an aldehyde is significantly deshielded due to the electronegativity of the oxygen and the sp² hybridization. It is expected to appear in the most downfield region of the spectrum, typically between 190-205 ppm.[2][7]

-

Ether-Linked Carbons (C2, C5): These carbons are adjacent to the highly electronegative ring oxygen. This inductive effect shifts their signals downfield compared to simple alkanes. Their expected range is between 60-80 ppm.[8] For unsubstituted tetrahydrofuran, these carbons resonate around 68 ppm.[9]

-

Methine Carbon (C3): This carbon is attached to the electron-withdrawing aldehyde group. This proximity will cause a downfield shift relative to a standard alkane CH group.

-

Methylene Carbon (C4): This carbon is the most "alkane-like" in the structure, being furthest from both the ring oxygen and the aldehyde group. It is expected to have the most upfield chemical shift. For reference, the C3/C4 carbons in unsubstituted tetrahydrofuran appear around 26 ppm.[9]

Experimental Protocol for High-Fidelity Data Acquisition

This section details a robust, self-validating protocol for acquiring high-quality ¹³C NMR data. The choices outlined are deliberate and designed to ensure accuracy and clarity.

3.1 Sample Preparation

-

Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry NMR tube.

-

Expert Insight: This concentration range is a balance between achieving a good signal-to-noise ratio (S/N) in a reasonable time and ensuring the sample remains fully soluble.

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its well-defined solvent signal. The deuterium lock signal is essential for the spectrometer to maintain field-frequency stability during the long acquisition times often required for ¹³C NMR.[10]

-

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.

3.2 Spectrometer Configuration

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument.

| Parameter | Recommended Value | Rationale & Expert Insight |

| Experiment | ¹³C with ¹H broadband decoupling | This is the standard experiment. Broadband decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[10] |

| Solvent | CDCl₃ | Provides the deuterium lock signal. The residual solvent peak (a triplet at ~77.16 ppm) serves as an excellent internal chemical shift reference.[11] |

| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Aldehyde carbonyls are quaternary and relax slowly. A sufficient delay is crucial to allow for full relaxation and ensure accurate integration, preventing signal saturation. |

| Number of Scans | 128 to 1024+ | The number of scans is increased to improve the S/N, especially for the weak quaternary carbonyl signal. |

| Spectral Width | 0 to 220 ppm | This range encompasses the vast majority of carbon signals in organic molecules, from alkanes to carbonyls.[4][11] |

3.3 Advanced Technique: DEPT-135

To definitively assign the ring carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. This technique differentiates carbons based on the number of attached protons.

-

CH and CH₃ groups appear as positive peaks.

-

CH₂ groups appear as negative (inverted) peaks.

-

Quaternary carbons (C=O) are not observed.

Running a DEPT-135 experiment provides an internal cross-validation of the assignments.

Diagram 2: Experimental and Analytical Workflow

Caption: A streamlined workflow from sample preparation to final data analysis.

Spectral Analysis and Data Interpretation

4.1 Assigning the Spectrum

The combination of the broadband decoupled spectrum and the DEPT-135 spectrum allows for a logical and definitive assignment of all five carbon signals.

| Predicted δ (ppm) | Carbon | Type | DEPT-135 Signal | Assignment Rationale |

| ~200 | C1 | Aldehyde (C=O) | Absent | The only quaternary carbon, appearing at the most downfield position. Its absence in the DEPT spectrum is a key confirmation. |

| 65-75 | C2, C5 | Methylene (CH₂) | Negative | These two signals are in the ether region. The DEPT-135 spectrum confirms they are CH₂ groups. C2, being closer to the aldehyde, may be slightly more downfield than C5. |

| ~50-60 | C3 | Methine (CH) | Positive | This is the only CH group in the molecule, confirmed by the positive DEPT-135 signal. It is shifted downfield by the adjacent aldehyde. |

| ~25-35 | C4 | Methylene (CH₂) | Negative | This signal appears furthest upfield, consistent with an alkane-like environment. The DEPT-135 spectrum confirms it is a CH₂ group. |

Diagram 3: Logic for Unambiguous Spectral Assignment

Caption: A decision-making flowchart for assigning carbon signals.

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear and systematic process when grounded in solid theoretical principles and executed with a robust experimental methodology. By predicting the number of signals based on molecular symmetry, estimating their chemical shifts, and employing a standard proton-decoupled acquisition, a foundational spectrum is obtained. The subsequent use of a DEPT-135 experiment provides the necessary orthogonal data to move from estimation to certainty, allowing for the unambiguous assignment of every carbon in the molecular skeleton. This guide provides the comprehensive framework necessary for any researcher to confidently perform and interpret this critical analysis.

References

- Chem Help ASAP (2022). chemical shift of functional groups in 13C NMR spectroscopy.

- Chemistry Steps. 13C Carbon NMR Spectroscopy.

- Steffen's Chemistry Pages. 13C chemical shifts.

- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- 13-C NMR Chemical Shift Table.pdf.

- NMRS.io. 13C | THF-d8 | NMR Chemical Shifts.

- Chertkov, V.A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. ResearchGate.

- Approximate 1H and 13C NMR Shifts. Scribd.

- Oregon State University. 13C NMR Chemical Shifts.

- PubChem. 3-Furancarboxaldehyde, tetrahydro-.

- Master Organic Chemistry (2022). 13-C NMR - How Many Signals.

- 4. 13C NMR Spectroscopy.

- Boston University (OpenBU). Application of the silicon-directed annulation reactions....

Sources

- 1. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. scribd.com [scribd.com]

- 7. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. nmrs.io [nmrs.io]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. m.youtube.com [m.youtube.com]

A Guide to the Vibrational Landscape of Tetrahydrofuran-3-carbaldehyde: An In-depth Technical Infrared Spectroscopy Analysis

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopy of Tetrahydrofuran-3-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causality behind experimental choices and establish a self-validating framework for analysis. We will dissect the molecule's vibrational signature, outline a robust protocol for spectral acquisition, and provide authoritative references to ground the key scientific claims.

The Strategic Importance of IR Spectroscopy in Analyzing Heterocyclic Aldehydes

This compound presents a unique confluence of two critical functional groups: a saturated ether ring (the tetrahydrofuran, or THF, moiety) and an aldehyde. Infrared spectroscopy is an exceptionally powerful and non-destructive tool for its analysis, enabling rapid confirmation of its chemical identity, assessment of purity (e.g., absence of carboxylic acid or alcohol impurities), and investigation of intermolecular interactions.

The principle of this technique rests on the absorption of infrared radiation at frequencies corresponding to the natural vibrations of the molecule's chemical bonds. For this compound, the most diagnostic information will arise from the distinct stretching and bending vibrations of the aldehyde's carbonyl (C=O) and C-H bonds, and the characteristic C-O-C stretch of the ether in the THF ring.

A Field-Proven Protocol for High-Fidelity Spectrum Acquisition

The integrity of any spectral analysis is founded upon a high-quality, reproducible measurement. The following protocol details the preferred method for analyzing a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

The Neat Liquid Film Method: A Direct and Unambiguous Approach

To eliminate spectral interference from solvents, the neat liquid film method is the technique of choice. This provides a pure vibrational fingerprint of the molecule itself.

Step-by-Step Experimental Workflow:

-

Instrument and Atmosphere Preparation: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Acquire the Background Spectrum: Place a clean, polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate into the sample holder. Run a background scan (typically 16-32 co-added scans at a resolution of 4 cm⁻¹). This critical step digitally subtracts the spectral signature of the atmosphere and the salt plate itself.

-

Sample Preparation: Place a single, small drop of this compound onto the center of the same salt plate.

-

Create the Liquid Film: Gently place a second salt plate on top of the drop. The liquid will spread by capillary action to form a thin, uniform film. Avoid applying pressure to prevent plate damage.

-

Acquire the Sample Spectrum: Immediately place the salt plate "sandwich" into the sample holder and acquire the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument's software will automatically ratio the sample interferogram against the background interferogram, perform a Fourier transform, and generate the final spectrum in absorbance or transmittance units.

Expertise Behind the Choices:

-

Why Salt Plates? KBr and NaCl are transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring they do not contribute absorption bands to the spectrum.

-

Why a Thin Film? If the sample layer is too thick, the most intense absorption bands (like the C=O stretch) can absorb all the light at those frequencies, leading to "flat-topped" or truncated peaks that prevent accurate quantitative or qualitative analysis.

Spectral Dissection: Interpreting the Vibrational Signature

The IR spectrum of this compound is a composite of the features from its THF ring and its aldehyde group. The following table provides a detailed summary of the expected characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description & Expected Intensity |

| 2975 - 2855 | C-H Stretch (Aliphatic) | Multiple strong peaks arising from the asymmetric and symmetric stretching of the CH₂ groups within the tetrahydrofuran ring.[1][2] |

| 2830 - 2820 & 2725 - 2700 | C-H Stretch (Aldehyde) | Two distinct bands of medium intensity. The appearance of a doublet is a classic hallmark of an aldehyde, often resulting from a Fermi resonance between the aldehyde C-H stretch and the first overtone of the C-H bending vibration.[3][4][5][6] The peak around 2720 cm⁻¹ is particularly diagnostic.[3] |

| 1740 - 1720 | C=O Stretch (Aldehyde) | A very strong and sharp absorption. As a saturated aliphatic aldehyde, its position is expected in this range.[3][4] This is often the most intense peak in the spectrum. |

| 1460 - 1440 | CH₂ Scissoring Bend | Medium intensity absorptions from the bending of the methylene groups in the five-membered ring.[1] |

| ~1070 | C-O-C Asymmetric Stretch (Ether) | A strong , often broad, absorption that is highly characteristic of the ether linkage within the tetrahydrofuran ring.[1][2] |

Trustworthiness Through Self-Validation: A high-confidence identification is achieved by cross-validating the key peaks. The definitive assignment of this compound requires the simultaneous presence of three key features:

-

The very strong carbonyl (C=O) band between 1740-1720 cm⁻¹.

-

The characteristic aldehyde C-H doublet between 2830-2700 cm⁻¹.

-

The strong C-O-C ether stretch around 1070 cm⁻¹.

The absence of a broad O-H stretch (3500-3200 cm⁻¹) confirms the sample has not been oxidized to a carboxylic acid or reduced to an alcohol, further validating its purity.

Visualization of Key Molecular Relationships

The following diagram illustrates the molecular structure and highlights the primary bonds responsible for the most important diagnostic peaks in the IR spectrum.

Sources

- 1. Answered: Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran, identify the functional group and any observed characteristic absorbtions in… | bartleby [bartleby.com]

- 2. ijrpc.com [ijrpc.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. tutorchase.com [tutorchase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

Introduction: The Analytical Challenge of a Bifunctional Molecule

An In-depth Technical Guide to the Mass Spectrometry of Tetrahydrofuran-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

This compound (C₅H₈O₂) is a heterocyclic compound of significant interest in synthetic chemistry, serving as a versatile building block for various pharmaceutical agents.[1] Its structure, featuring both a cyclic ether (tetrahydrofuran) and a reactive aldehyde group, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolic studies.

This guide provides a comprehensive, field-proven framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of parameters to explore the causal relationships between molecular structure, ionization behavior, and fragmentation pathways, equipping the researcher with the predictive tools necessary for confident identification and structural elucidation.

Analyte Profile: this compound

A successful analysis begins with a thorough understanding of the analyte's physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [2][3] |

| Molecular Weight | 100.12 g/mol | [2][3] |

| Monoisotopic Mass | 100.052429494 Da | [3] |

| CAS Number | 79710-86-4 | [4][5] |

| Boiling Point | ~99 °C | [4][5] |

| Common Formulation | 50 wt. % solution in water | [1][5] |

The most critical insight for any analytical chemist is that this compound is frequently supplied and used as an aqueous solution.[5] This has significant implications for sample preparation and the choice of GC-MS parameters, as water can be detrimental to certain capillary columns and detector components if not managed properly.

Analytical Strategy: The Rationale for GC-EI-MS

For a volatile, low-molecular-weight compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique.[6]

-

Gas Chromatography (GC) provides the necessary separation of the analyte from solvents (including water), starting materials, and byproducts based on volatility and interaction with the column's stationary phase.[7]

-

Mass Spectrometry (MS) serves as a highly specific and sensitive detector, providing not only quantitative data but also critical structural information through mass-to-charge ratio (m/z) analysis.[6]

Within mass spectrometry, Electron Ionization (EI) is the chosen method for this application. By bombarding the molecule with high-energy electrons (~70 eV), EI induces reproducible and extensive fragmentation.[8] This fragmentation creates a unique "fingerprint" or mass spectrum, which is essential for unambiguous compound identification and for deducing the original structure.[9]

Caption: High-level workflow for GC-MS analysis.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to be a robust starting point. The logic behind each parameter is explained to allow for informed optimization.

1. Sample Preparation:

-

Objective: To dilute the sample to an appropriate concentration for GC-MS analysis while using a solvent compatible with the GC system.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the this compound sample in Dichloromethane (DCM) or Ethyl Acetate.

-